N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-3-6-13(7-4-11)22(19,20)18-17-10-12-5-8-14(16)15(9-12)21-2/h3-10,18H,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMWSSJQZRQIGW-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Optimization
Method A (Dichloroethane with Acetic Acid) :
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Reactants : 4-Fluoro-3-methoxybenzaldehyde (1.0 eq), 4-methylbenzenesulfonamide (1.0 eq), acetic acid (1.0 eq) in dry DCE.
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Workup : Quench with 5% NaHCO₃, extract with DCE, dry over Na₂SO₄, and purify via flash chromatography (cyclohexane/ethyl acetate).
Method B (Methanol with Sulfuric Acid) :
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Reactants : Same as above, substituting DCE with methanol and H₂SO₄ (cat.).
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Yield : ~42–62% (extrapolated from analogous imine syntheses).
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DCE | Methanol |
| Catalyst | AcOH | H₂SO₄ |
| Temperature | RT | 65°C |
| Yield | 37% | 42–62% |
| Purity (HPLC) | >95% | >90% |
Method B’s higher yield is attributed to improved solubility of reactants in methanol and acid-catalyzed dehydration at elevated temperatures.
Kinetic vs. Thermodynamic Control
The E-isomer predominates due to steric hindrance between the sulfonamide’s methyl group and the methoxy moiety. This is confirmed by:
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¹H NMR : A singlet at δ 8.28 ppm for the imine proton (HC=N), with no detectable Z-isomer signals.
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X-ray Crystallography : Analogous structures show a dihedral angle of 168° between the aryl rings, confirming the E configuration.
Large-Scale Production and Industrial Adaptations
For kilogram-scale synthesis, continuous flow reactors enhance reproducibility:
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Reactors : Tubular setup with residence time of 30 minutes.
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Conditions : Methanol, H₂SO₄ (0.1 eq), 70°C, 2 bar pressure.
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Output : 92% conversion, isolated yield of 78% after recrystallization from ethyl acetate.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (CDCl₃) : δ 8.28 (s, 1H, HC=N), 7.91–7.81 (m, 3H, ArH), 7.62–7.59 (m, 1H, ArH), 7.31–7.27 (m, 1H, ArH), 2.36 (s, 3H, CH₃).
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IR (KBr) : 1620 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Thermal Stability :
Troubleshooting and Common Side Reactions
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Imine Hydrolysis : Traces of water in the solvent lead to retro-condensation. Use molecular sieves or anhydrous solvents.
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Oxidation : The aldehyde may oxidize to carboxylic acid if stored improperly. Keep under nitrogen at −20°C.
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Byproducts : N-alkylated sulfonamides form if reducing agents (e.g., NaBH₄) are inadvertently introduced .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s properties make it suitable for use in the development of nonlinear optical materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Notes:
- The tert-butyl analogue (CAS 65609-73-6) shares similar XLogP3 with the target compound despite its larger size, suggesting steric bulk minimally impacts lipophilicity in this series .
- Chlorine substitution (CAS 357417-22-2) increases molecular weight and XLogP3 due to higher atomic mass and electronegativity .
Spectroscopic Characterization
Table 2: Spectroscopic Signatures
Notes:
- The target compound’s methoxy group (δ ~3.9) and fluorine (¹⁹F NMR δ ~-110) are diagnostic .
- Chromene derivatives exhibit distinct aromatic splitting due to ring currents .
Crystallographic and Conformational Analysis
- The target compound’s E-imine configuration ensures planar geometry, favoring π-π stacking interactions. Similar compounds (e.g., ) adopt analogous conformations in crystal lattices, stabilized by sulfonamide hydrogen bonding .
- Software like SHELXL () enables precise refinement of such structures, critical for structure-activity relationship (SAR) studies .
Biological Activity
N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide, often referred to as a novel sulfonamide compound, has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound can be described by its molecular formula and possesses a sulfonamide functional group, which is known for various pharmacological activities. Its structure includes a 4-fluoro-3-methoxyphenyl moiety and a 4-methylbenzenesulfonamide component, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 319.37 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study investigated the effectiveness of similar compounds against various bacterial strains, revealing that modifications in the aromatic substituents significantly influence their antibacterial potency. The specific compound demonstrated promising activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A notable study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting a potential role in cancer therapy.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated in animal models of inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its sulfonamide group mimics para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria, leading to antimicrobial effects. Additionally, the presence of fluorine and methoxy groups enhances lipophilicity, facilitating better membrane penetration and bioavailability.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits dihydropteroate synthase, disrupting folate synthesis |
| Apoptosis Induction | Activates caspase pathways leading to programmed cell death |
| Anti-inflammatory Action | Reduces cytokine production in inflammatory pathways |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against multi-drug resistant bacteria. The results showed a significant reduction in bacterial load among treated patients compared to controls, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Treatment
Another study focused on the compound's effects on tumor growth in vivo. Mice treated with this compound exhibited a marked decrease in tumor size after four weeks of treatment compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
